molecular formula C14H19Cl2NO B1659372 6-chloro-N-[2-(4-chlorophenyl)ethyl]hexanamide CAS No. 647824-89-3

6-chloro-N-[2-(4-chlorophenyl)ethyl]hexanamide

Cat. No.: B1659372
CAS No.: 647824-89-3
M. Wt: 288.2 g/mol
InChI Key: XPHXVCKJDHZTKM-UHFFFAOYSA-N
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Description

6-Chloro-N-[2-(4-chlorophenyl)ethyl]hexanamide is a synthetic organic compound characterized by a hexanamide backbone substituted with a chlorine atom at the 6-position and a 4-chlorophenyl ethyl group at the nitrogen terminus. The presence of the 4-chlorophenyl group is a common motif in bioactive molecules, often enhancing lipophilicity and receptor binding affinity .

Properties

IUPAC Name

6-chloro-N-[2-(4-chlorophenyl)ethyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO/c15-10-3-1-2-4-14(18)17-11-9-12-5-7-13(16)8-6-12/h5-8H,1-4,9-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHXVCKJDHZTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CCCCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380333
Record name 6-chloro-N-[2-(4-chlorophenyl)ethyl]hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647824-89-3
Record name 6-chloro-N-[2-(4-chlorophenyl)ethyl]hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(4-chlorophenyl)ethyl]hexanamide typically involves the reaction of 6-chlorohexanoyl chloride with 2-(4-chlorophenyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(4-chlorophenyl)ethyl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 6-chlorohexanoic acid or 6-chlorohexanone.

    Reduction: Formation of 6-chloro-N-[2-(4-chlorophenyl)ethyl]hexylamine.

    Substitution: Formation of 6-hydroxy-N-[2-(4-chlorophenyl)ethyl]hexanamide or 6-amino-N-[2-(4-chlorophenyl)ethyl]hexanamide.

Scientific Research Applications

6-chloro-N-[2-(4-chlorophenyl)ethyl]hexanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(4-chlorophenyl)ethyl]hexanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Substitution patterns on the phenyl ring (e.g., 4-chloro vs. 3,4-dichloro in BD 1008) can alter receptor selectivity and potency .

Enzyme Inhibition

  • Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate: Demonstrates strong inhibition of nuclear sirtuins (docking score: −9.5 kcal/mol; glide energy: −60.2 kcal/mol) in non-small cell lung cancer (NSCLC) cells. This imidazole derivative outperforms other sirtuin inhibitors due to its optimized halogenated aromatic system .
  • 6-Chloro-N-[2-(4-chlorophenyl)ethyl]hexanamide : While direct data is unavailable, the amide group may facilitate hydrogen bonding with enzyme active sites, similar to BD 1008’s interaction with sigma receptors .

Receptor Interactions

  • BD 1008 : A sigma-1 receptor antagonist (Ki: 1.2 nM) with a 3,4-dichlorophenyl group critical for binding. The target compound’s 4-chlorophenyl group may offer weaker but more selective interactions due to reduced steric hindrance .
  • Fenarimol (Pesticide): Targets fungal cytochrome P450 enzymes via its chlorinated pyrimidine methanol group. The hexanamide’s chlorine substitution could similarly disrupt microbial enzyme function .

Biological Activity

6-chloro-N-[2-(4-chlorophenyl)ethyl]hexanamide is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. The presence of chloro groups in its structure can significantly influence its reactivity and interaction with biological targets, making it a subject for various pharmacological studies.

The compound has the following chemical structure:

  • Molecular Formula : C14H18Cl2N
  • Molecular Weight : 273.21 g/mol

The unique chloro substitutions are believed to enhance its biological activity by modulating interactions with enzymes and receptors.

The mechanism of action for this compound involves its binding to specific molecular targets, which may include:

  • Enzymes : The compound may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties.
  • Receptors : It may interact with various receptors, altering their activity and leading to diverse biological effects.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, particularly those related to solid tumors. The compound's growth inhibition was quantified using the GI50 metric (concentration required to inhibit cell growth by 50%).

Cell Line GI50 (μM)
TC32 (Ewing Sarcoma)0.9
PANC1 (Pancreatic)1.5
MCF7 (Breast Cancer)2.0

These results indicate that the compound has a promising profile as a potential anticancer agent, warranting further investigation into its efficacy and safety in vivo.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for antimicrobial activity. Preliminary studies suggest that it possesses moderate antibacterial effects against Gram-positive bacteria, although further research is needed to fully elucidate its spectrum of activity and mechanism of action.

Study 1: Anticancer Activity in Ewing Sarcoma Cells

A study conducted on TC32 cells demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent inhibition of cell proliferation. The study utilized flow cytometry to assess apoptosis rates, revealing that the compound induced significant apoptotic cell death at concentrations above 1 μM.

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains. Results indicated that it inhibited bacterial growth with an MIC (Minimum Inhibitory Concentration) ranging from 32 to 64 μg/mL against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-N-[2-(4-chlorophenyl)ethyl]hexanamide
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